molecular formula C7H6ClN3 B1296413 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile CAS No. 93824-72-7

3-Chloro-5,6-dimethylpyridazine-4-carbonitrile

Cat. No.: B1296413
CAS No.: 93824-72-7
M. Wt: 167.59 g/mol
InChI Key: AOOOVEFJANVAOL-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dimethylpyridazine-4-carbonitrile: is an organic compound with the molecular formula C7H6ClN3 and a molecular weight of 167.6 g/mol . This compound is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of chloro, dimethyl, and carbonitrile groups in the pyridazine ring makes this compound unique and versatile for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile typically involves the chlorination of 5,6-dimethylpyridazine-4-carbonitrile. One common method includes the reaction of 5,6-dimethyl-3-oxo-2H-pyridazine-4-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds as follows:

5,6-dimethyl-3-oxo-2H-pyridazine-4-carbonitrile+POCl3This compound+HCl\text{5,6-dimethyl-3-oxo-2H-pyridazine-4-carbonitrile} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 5,6-dimethyl-3-oxo-2H-pyridazine-4-carbonitrile+POCl3​→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction Reactions: The carbonitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products:

    Substitution: Formation of substituted pyridazine derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

Scientific Research Applications

Chemistry: 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical structure allows for the modification of physical and chemical properties of materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and carbonitrile groups can form covalent bonds with nucleophilic sites in proteins, altering their function and activity.

Comparison with Similar Compounds

  • 3-Chloro-5-methylpyridazine-4-carbonitrile
  • 3-Chloro-6-methylpyridazine-4-carbonitrile
  • 5,6-Dimethylpyridazine-4-carbonitrile

Comparison: 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile is unique due to the presence of both chloro and dimethyl groups on the pyridazine ring. This combination enhances its reactivity and versatility in chemical synthesis compared to its analogs. The additional methyl group(s) can influence the compound’s steric and electronic properties, affecting its reactivity and interaction with other molecules.

Properties

IUPAC Name

3-chloro-5,6-dimethylpyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-5(2)10-11-7(8)6(4)3-9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOOVEFJANVAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318961
Record name 3-chloro-5,6-dimethylpyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93824-72-7
Record name 93824-72-7
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Record name 3-chloro-5,6-dimethylpyridazine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5,6-dimethylpyridazine-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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